3H-Imidazo(4,5-f)quinoxalin-2-amine, 3,4-dimethyl-

Übersicht

Beschreibung

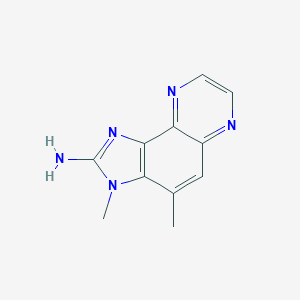

3H-Imidazo(4,5-f)quinoxalin-2-amine, 3,4-dimethyl-, also known as 2-Amino-3,8-dimethylimidazo-[4,5-f]-quinoxaline (MeIQx), is a food-derived carcinogen found in high-temperature-cooked fish and meats . It is a quinoxaline derivative .

Synthesis Analysis

The synthesis of 3H-Imidazo(4,5-f)quinoxalin-2-amine, 3,4-dimethyl- has been reported in several studies. For instance, it was synthesized from 2-fluoro-5-nitrotoluene in eight operations . Another study reported its preparation in 21% overall yield from 4-fluoro-o-phenylenediamine .Molecular Structure Analysis

The molecular formula of 3H-Imidazo(4,5-f)quinoxalin-2-amine, 3,4-dimethyl- is C11H11N5. Its molecular weight is 213.24 g/mol . The IUPAC name is 3,4-dimethylimidazo [4,5-f]quinoxalin-2-amine .Chemical Reactions Analysis

The mutagenic N2-hydroxy metabolite of 3H-Imidazo(4,5-f)quinoxalin-2-amine, 3,4-dimethyl- reacts to a small extent spontaneously with 2-deoxyguanosine .Physical And Chemical Properties Analysis

The compound has a molecular weight of 213.24 g/mol, an XLogP3-AA of 0.7, a hydrogen bond donor count of 1, and a hydrogen bond acceptor count of 4 . It is soluble in methanol and dimethyl sulfoxide . It is stable under moderately acidic and alkaline conditions and in cold dilute aqueous solutions protected from light .Wissenschaftliche Forschungsanwendungen

Antibacterial Agents

The imidazole core of 3,4-dimethylimidazo[4,5-f]quinoxalin-2-amine has been explored for its potential as an antibacterial agent. Studies have shown that compounds with this core can be very effective against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) of these compounds are comparable to well-known antibacterial agents like ampicillin, penicillin G, and sulfamethoxazole .

Proton Pump Inhibitors

Imidazoquinoxaline derivatives have been identified as proton pump inhibitors (PPIs). These compounds can inhibit the gastric proton pump, which is responsible for the secretion of gastric acid. This makes them potential candidates for treating conditions like gastroesophageal reflux disease (GERD) and peptic ulcers .

Aromatase Inhibitors

These compounds have also been studied for their role as aromatase inhibitors. Aromatase is an enzyme that is crucial in the biosynthesis of estrogens. Inhibitors of this enzyme can be used in the treatment of estrogen-dependent cancers such as breast cancer .

Fluorescent Dyes

The strong fluorescence and the ability to interact with specific proteins and enzymes make 3,4-dimethylimidazo[4,5-f]quinoxalin-2-amine a valuable tool in scientific research. It can be used as a fluorescent dye for studying the structure, dynamics, and function of biological molecules .

Carcinogenicity Studies

This compound, particularly its derivative MeIQx, has been found in high-temperature-cooked fish and meats and is a known food-derived carcinogen. It is activated in the body to form metabolites that react with DNA to form adducts, making it a subject of study in carcinogenicity research .

Angiotensin II Receptor Antagonists

Structure-activity relationship (SAR) studies have been conducted on imidazoquinoxaline derivatives as angiotensin II receptor antagonists. These compounds could potentially be used in the treatment of hypertension by inhibiting the angiotensin II receptor, which plays a key role in blood pressure regulation .

Wirkmechanismus

Target of Action

It’s known that similar compounds have a wide spectrum of biological activity and can serve as antagonists of adenosine and benzodiazepine receptors a1, inhibitors of sk2, pim, ikb kinases as well as pde4, pde9, pde10a phosphodiesterases .

Mode of Action

MeIQx is known to inhibit the acidification of lysosomes rather than preventing autophagosome-lysosome fusion . This interaction with its targets leads to alterations in cellular lipid profiles .

Biochemical Pathways

It’s known that the compound alters lipid metabolism, with many phospholipids and sphingolipids being significantly upregulated after exposure to meiqx .

Pharmacokinetics

MeIQx is a food-derived carcinogen found in high-temperature cooked fish and meats . It is activated by hydroxylation and subsequent O-acetylation via the cytochrome P450 (CYP) isoform CYP1A2 and N-acetyltransferase 2

Result of Action

The molecular and cellular effects of MeIQx’s action include the inhibition of lysosome acidification and alterations in cellular lipid profiles . These changes can lead to the formation of DNA adducts , which are segments of DNA bound to a cancer-causing chemical. This process could potentially lead to mutations and cancer .

Action Environment

The action, efficacy, and stability of MeIQx can be influenced by environmental factors such as diet. For instance, MeIQx is found in high-temperature cooked fish and meats . The compound’s carcinogenic effects may also exhibit a dose-response relationship , suggesting that the amount of MeIQx ingested can influence its action and potential health effects.

Safety and Hazards

Eigenschaften

IUPAC Name |

3,4-dimethylimidazo[4,5-f]quinoxalin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N5/c1-6-5-7-8(14-4-3-13-7)9-10(6)16(2)11(12)15-9/h3-5H,1-2H3,(H2,12,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCJALZQHQFQOPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NC=CN=C2C3=C1N(C(=N3)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20148519 | |

| Record name | 3H-Imidazo(4,5-f)quinoxalin-2-amine, 3,4-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20148519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3H-Imidazo(4,5-f)quinoxalin-2-amine, 3,4-dimethyl- | |

CAS RN |

108354-48-9 | |

| Record name | 2-Amino-3,4-dimethylimidazo[4,5-f]quinoxaline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=108354-48-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3H-Imidazo(4,5-f)quinoxalin-2-amine, 3,4-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108354489 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3H-Imidazo(4,5-f)quinoxalin-2-amine, 3,4-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20148519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3-Nitro[1,1'-biphenyl]-2-yl)methanol](/img/structure/B48817.png)

![1,1-Bis(2-hydroxyethyl)-3-[2-(3-prop-1-en-2-ylphenyl)propan-2-yl]urea](/img/structure/B48825.png)

![4-[4-[[4-Chloro-3-(trifluoromethyl)phenyl]carbamoylamino]phenoxy]-1-oxidopyridin-1-ium-2-carboxamide](/img/structure/B48830.png)

![Oxirane, 2-[(4-nitrophenoxy)methyl]-, (2S)-](/img/structure/B48839.png)

![4-Chloro-1H-imidazo[4,5-c]pyridine](/img/structure/B48849.png)

![2-Azabicyclo[3.3.0]octane-3-carboxylic acid](/img/structure/B48851.png)